4-Iodo-1-acetyl-7-azaindole
Overview
Description
Synthesis Analysis
The synthesis of azaindoles, including 4-Iodo-1-acetyl-7-azaindole, has been a topic of interest in recent years. Researchers have designed and implemented novel synthetic methods for azaindole core units . These strategies have led to the production of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .Molecular Structure Analysis
The molecular structure of this compound is based on the azaindole chemical scaffold, which is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .Chemical Reactions Analysis
The azaindole chemical scaffold, which forms the basis of this compound, has been the subject of numerous investigations into its chemical reactions . Researchers have developed novel synthetic strategies for azaindoles, highlighting their attractive reaction mechanisms, advantages, and limitations .Scientific Research Applications
Luminescence and Reactivity
7-Azaindole derivatives, including structures related to 4-Iodo-1-acetyl-7-azaindole, have been studied for their luminescent properties and reactivity. These compounds exhibit excellent blue emission, making them candidates for organic light-emitting diodes (OLEDs). Their rich coordination chemistry with both main group elements and transition metals opens avenues for applications in materials science and chemical bond activation, especially in reactions toward C-H and C-X bonds (Zhao & Wang, 2010).
Synthesis and Chemical Reactivity
The synthesis of 2-alkynyl-7-azaindole derivatives demonstrates the reactivity of halogenated azaindoles with terminal alkynes, yielding compounds that can further undergo functionalization. This provides a new, mild, and selective process for preparing complex azaindole structures via C-C bond-forming reactions, highlighting the synthetic versatility of halogenated azaindoles like this compound (Layek et al., 2009).
Biological Activity and Antioxidant Properties
Recent studies have explored the antioxidant activity and α-glucosidase inhibition properties of 7-azaindole derivatives. The synthesis of 7-azaindole-based carbohydrazides and 1,3,4-oxadiazoles, followed by the evaluation of their biological activities, demonstrates potential therapeutic applications. These compounds have shown significant inhibitory potential against α-glucosidase, suggesting their utility in managing conditions like diabetes (İzgi et al., 2022).
Antimycobacterial Agents
The optimization of 1,4-azaindoles has led to compounds with significant antimycobacterial potency. Through structural modifications, researchers have developed metabolically stable compounds demonstrating efficacy in animal models of tuberculosis. This highlights the potential of azaindole derivatives in the development of new treatments for tuberculosis (Shirude et al., 2014).
Safety and Hazards
Future Directions
The azaindole scaffold, which is a key component of 4-Iodo-1-acetyl-7-azaindole, continues to attract interest in the field of drug discovery . Future research will likely focus on developing novel and facile methodologies for the azaindole derivatives of biological interest . The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment .
Mechanism of Action
Target of Action
The primary target of 4-Iodo-1-acetyl-7-azaindole, also known as 1-(4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
The compound interacts with its target, the Tyrosine Protein Kinase SRC, by binding to its active site . This interaction inhibits the kinase’s activity, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of Tyrosine Protein Kinase SRC affects various biochemical pathways. For instance, it can impact the MAP kinase pathway, which plays a key role in cellular proliferation . The exact downstream effects can vary depending on the specific cellular context .
Result of Action
The inhibition of Tyrosine Protein Kinase SRC by this compound can lead to antiproliferative effects, as demonstrated in studies on the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
properties
IUPAC Name |
1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDUGTXURCFAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460628 | |
Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
443729-67-7 | |
Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1-acetyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.